molecular formula C14H10N2O4S B2656336 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 1232780-68-5

2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B2656336
CAS No.: 1232780-68-5
M. Wt: 302.3
InChI Key: WZLOIVRAYMSUSW-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a thiophene ring and carboxylic acid group further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of anthranilic acid with an appropriate aldehyde to form a Schiff base. This intermediate then undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Quinazoline alcohol derivatives.

    Substitution: Esters or amides of the quinazoline carboxylic acid.

Scientific Research Applications

2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds like 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.

    Thiophene-containing molecules: Compounds such as thiophene-2-carboxylic acid.

Uniqueness

2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its combination of a quinazoline core with a thiophene ring and a carboxylic acid group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other quinazoline or thiophene derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-12-10-4-3-8(13(18)19)6-11(10)15-14(20)16(12)7-9-2-1-5-21-9/h1-6H,7H2,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLOIVRAYMSUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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